molecular formula C13H21NS B15326045 1-(Ethylthio)-5-phenylpentan-2-amine

1-(Ethylthio)-5-phenylpentan-2-amine

Katalognummer: B15326045
Molekulargewicht: 223.38 g/mol
InChI-Schlüssel: ZNUPFQWSOQEINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethylthio)-5-phenylpentan-2-amine is an organic compound characterized by the presence of an ethylthio group attached to a pentan-2-amine backbone with a phenyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-amine typically involves the alkylation of a suitable amine precursor with an ethylthio group. One common method is the reaction of 5-phenylpentan-2-amine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylthiolated amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Ethylthio)-5-phenylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-amine involves its interaction with specific molecular targets. The ethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

    1-(Methylthio)-5-phenylpentan-2-amine: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(Ethylthio)-5-phenylhexan-2-amine: Similar structure with an additional carbon in the backbone.

    1-(Ethylthio)-4-phenylbutan-2-amine: Similar structure with one less carbon in the backbone.

Uniqueness: 1-(Ethylthio)-5-phenylpentan-2-amine is unique due to the specific positioning of the ethylthio and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C13H21NS

Molekulargewicht

223.38 g/mol

IUPAC-Name

1-ethylsulfanyl-5-phenylpentan-2-amine

InChI

InChI=1S/C13H21NS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11,14H2,1H3

InChI-Schlüssel

ZNUPFQWSOQEINI-UHFFFAOYSA-N

Kanonische SMILES

CCSCC(CCCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.